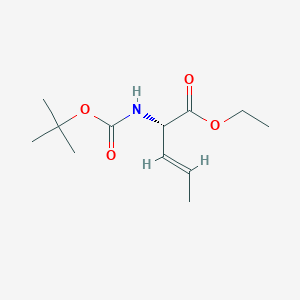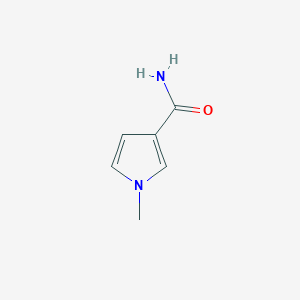![molecular formula C13H20N2O2S B063778 Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- CAS No. 174291-97-5](/img/structure/B63778.png)
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves reactions that introduce N-substituted groups to the benzenesulfonamide moiety. For instance, compounds incorporating N-amino-, N-hydroxy-, and N-methoxy-moieties have been investigated, demonstrating the versatility in modifying the sulfonamide group for different applications (Di Fiore et al., 2011). These modifications are crucial for tailoring the compound's properties for specific chemical or biological functions.
Molecular Structure Analysis
Benzenesulfonamide derivatives can exhibit a wide range of molecular geometries and bonding patterns, often stabilized by intra- and intermolecular hydrogen bonds. The structures of various N-substituted benzenesulfonamides have been elucidated through crystallography, showcasing the influence of different substituents on the overall molecular conformation and stability (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in a variety of chemical reactions, reflecting their reactivity towards different functional groups and conditions. The introduction of triazole scaffolds to benzenesulfonamide, for instance, has resulted in potent inhibitors of certain enzymes, indicating the compound's reactivity can be finely tuned for specific biochemical interactions (Sitaram et al., 2014).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. Detailed investigations into these properties can provide insights into the compound's behavior in various solvents and conditions, which is essential for its application in chemical synthesis and material science (Li et al., 2019).
Wirkmechanismus
The mechanism of action of benzenesulfonamide derivatives involves their interaction with various enzymes. For example, many benzenesulfonamide derivatives target enzymes such as carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase 2 . Unfortunately, specific mechanism of action details for Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- were not found in the search results.
Eigenschaften
IUPAC Name |
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFSHARRCJLLA-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584873 |
Source


|
| Record name | N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174291-97-5 |
Source


|
| Record name | N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1S,2S)-2-aminocyclohexyl)[(4-methylphenyl)sulphonyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
